3-Amino-5,7-dimethyladamantan-1-ol basic properties
3-Amino-5,7-dimethyladamantan-1-ol basic properties
An In-Depth Technical Guide to the Basic Properties of 3-Amino-5,7-dimethyladamantan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 3-Amino-5,7-dimethyladamantan-1-ol (CAS: 63971-25-5), a key metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical methodologies. We delve into the structural factors governing the basicity of the primary amino group, including the influence of the rigid adamantane cage and its substituents. While a definitive experimental pKₐ for this specific metabolite is not prominently available in the literature, we provide a robust theoretical estimation based on analogous structures and a detailed, field-proven protocol for its empirical determination via potentiometric titration. Furthermore, this guide outlines the critical relationship between the compound's protonation state and its physicochemical properties, such as aqueous solubility, and provides the necessary experimental framework for its characterization.
Introduction: The Significance of Adamantane Amines
Adamantane and its derivatives represent a unique class of compounds in medicinal chemistry, prized for their rigid, lipophilic, and stable cage-like structure.[1] This tricyclic alkane scaffold serves as a robust bioisostere for phenyl groups, offering a three-dimensional structure that can lead to favorable pharmacological and pharmacokinetic properties.[2] 3-Amino-5,7-dimethyladamantan-1-ol is a notable derivative, identified as a primary human metabolite of Memantine, a drug approved for the management of moderate-to-severe Alzheimer's disease.[1][3]
The basicity of the primary amino group in this molecule is a critical determinant of its behavior in biological systems. It governs the extent of ionization at physiological pH, which in turn dictates its solubility, membrane permeability, receptor binding interactions, and renal clearance.[4] An in-depth understanding of these basic properties is therefore essential for researchers in pharmacology, drug metabolism, and formulation science.
Molecular Structure and Physicochemical Properties
The structure of 3-Amino-5,7-dimethyladamantan-1-ol features a primary amino group and a tertiary hydroxyl group situated at bridgehead positions of the dimethyl-substituted adamantane core. This rigid arrangement prevents conformational flexibility, ensuring a fixed spatial relationship between the functional groups.
Caption: Figure 1. Chemical structure of 3-Amino-5,7-dimethyladamantan-1-ol.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO | [5][6] |
| Molecular Weight | 195.31 g/mol | [6] |
| CAS Number | 63971-25-5 (Free Base) | [5] |
| CAS Number | 356572-08-2 (HCl Salt) | [7] |
| Computed XlogP | 1.3 | [5] |
| Appearance | White solid (typical for related compounds) | [8] |
| Synonyms | Memantine Impurity IV; 1-Amino-7-hydroxy-3,5-dimethyladamantane | [5] |
Analysis of Basicity: pKₐ and Substituent Effects
The basicity of 3-Amino-5,7-dimethyladamantan-1-ol arises from the lone pair of electrons on the nitrogen atom of the primary amino group. The equilibrium of its protonation in an aqueous solution can be described by its pKₐ value, which refers to the acid dissociation constant of its conjugate acid (R-NH₃⁺).
Caption: Figure 2. Protonation equilibrium of the amino group.
Estimating the pKₐ: A Structure-Activity Relationship Approach
An experimental pKₐ value for 3-Amino-5,7-dimethyladamantan-1-ol is not readily found in scientific literature. However, we can formulate a reliable estimate by analyzing structurally related compounds.
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Baseline Compound: Amantadine (1-Aminoadamantane): The simplest analogue, amantadine, has a reported experimental pKₐ of approximately 10.4-10.6.[9] This value is typical for a primary aliphatic amine where the nitrogen lone pair is readily available for protonation.
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Influence of Substituents: The basicity of the amino group is modulated by the electronic effects of other substituents on the adamantane cage. These effects are primarily inductive, as the saturated cage lacks a π-system for resonance effects.[10]
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Methyl Groups (-CH₃): The two methyl groups at the C5 and C7 positions are weak electron-donating groups (+I effect).[11] They increase the electron density on the adamantane framework, which is transmitted through the sigma bonds to the nitrogen atom. This inductive push makes the lone pair more available for protonation, thereby slightly increasing the basicity (and thus, increasing the pKₐ) compared to amantadine.
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Hydroxyl Group (-OH): The hydroxyl group at the C1 position exerts an electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atom.[11] This effect pulls electron density away from the adamantane cage and, consequently, from the amino group. This makes the lone pair less available for protonation, which would decrease the basicity and lower the pKₐ.
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Expert Synthesis: The methyl and hydroxyl groups have opposing inductive effects. Given that inductive effects attenuate with distance, the hydroxyl group (at C1, two carbons away from C3) and the methyl groups (at C5 and C7, also two carbons away) are in comparable positions relative to the amino group at C3.[11] The electron-donating effect of two methyl groups is likely to be of a similar magnitude to the electron-withdrawing effect of a single hydroxyl group. Therefore, it is reasonable to predict that the pKₐ of 3-Amino-5,7-dimethyladamantan-1-ol will be very close to that of the parent compound, Memantine (1-amino-3,5-dimethyladamantane), and the simpler amantadine.
Estimated pKₐ: 10.4 ± 0.2 . This value signifies that at physiological pH (~7.4), the compound will exist almost exclusively in its protonated, cationic form (R-NH₃⁺), a critical factor for its solubility and interaction with biological targets.
Experimental Determination of pKₐ
For definitive characterization, the pKₐ should be determined empirically. Potentiometric titration is the gold-standard method for its accuracy and reliability.[12][13]
Caption: Figure 3. Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol for Potentiometric Titration
This protocol is designed to provide a self-validating system for the accurate determination of the pKₐ of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride.
Materials & Reagents:
-
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (approx. 20-30 mg)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (Titrant)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO₂-free water
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Methanol or Acetonitrile (if required for solubility)
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Class A burette (10 or 25 mL)
-
Nitrogen gas source
Methodology:
-
Solution Preparation: a. Accurately weigh approximately 40 µmoles (e.g., 9.3 mg of the HCl salt) of the compound.[14] b. Dissolve the sample in a known volume (e.g., 40 mL) of deionized water in a titration vessel. If solubility is limited, a co-solvent like methanol can be used (e.g., a 1:9 methanol-water mixture).[14] c. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[15] d. Acidify the solution to approximately pH 2-3 with 0.1 M HCl to ensure the amine is fully protonated at the start.
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System Setup & Calibration: a. Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[15] b. Place the titration vessel on the magnetic stirrer and immerse the calibrated pH electrode and the burette tip into the solution. Ensure the stir bar does not strike the electrode. c. Begin gentle stirring and start purging the solution with a slow stream of nitrogen gas to eliminate dissolved CO₂.[16]
-
Titration Procedure: a. Record the initial pH of the solution. b. Begin adding the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.05-0.10 mL). c. After each addition, wait for the pH reading to stabilize (typically 30-60 seconds) and record both the total volume of titrant added and the corresponding pH. d. Continue the titration until the pH reaches approximately 11-12, well past the expected equivalence point.
-
Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve. b. Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be identified visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV). c. Calculate the half-equivalence point (V₁/₂ = Vₑ / 2). d. The pKₐ is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.[14] At this point, the concentrations of the protonated (R-NH₃⁺) and non-protonated (R-NH₂) forms of the compound are equal, as described by the Henderson-Hasselbalch equation.
pH-Dependent Solubility
The basicity of 3-Amino-5,7-dimethyladamantan-1-ol directly impacts its aqueous solubility. The protonated, cationic form is significantly more water-soluble than the neutral free base due to ion-dipole interactions with water molecules.
The total solubility (S_T) at a given pH can be predicted using the Henderson-Hasselbalch equation in conjunction with its intrinsic solubility (S₀, the solubility of the free base) and its pKₐ.
Equation: S_T = S₀ (1 + 10^(pKₐ - pH))
This relationship predicts that solubility will be high in acidic conditions (pH < pKₐ) where the protonated form dominates and will decrease sharply as the pH approaches and surpasses the pKₐ, precipitating the less soluble free base.
Caption: Figure 4. Expected relationship between pH and solubility.
Conclusion
3-Amino-5,7-dimethyladamantan-1-ol possesses a primary amino group whose basicity is fundamental to its chemical and biological behavior. Based on robust structural analysis, its pKₐ is estimated to be approximately 10.4, indicating it is predominantly protonated and highly water-soluble under physiological conditions. This guide provides the theoretical foundation for understanding its basic properties and a detailed, practical framework for their experimental determination. These insights are crucial for professionals engaged in the development and analysis of adamantane-based pharmaceuticals, enabling more informed decisions in drug design, formulation, and metabolic studies.
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